Mespiperone F-18

Description

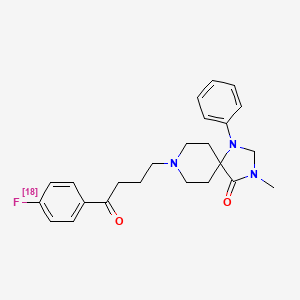

Structure

2D Structure

3D Structure

Properties

CAS No. |

96203-19-9 |

|---|---|

Molecular Formula |

C24H28FN3O2 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

8-[4-(4-(18F)fluoranylphenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |

InChI |

InChI=1S/C24H28FN3O2/c1-26-18-28(21-6-3-2-4-7-21)24(23(26)30)13-16-27(17-14-24)15-5-8-22(29)19-9-11-20(25)12-10-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3/i25-1 |

InChI Key |

QHJLPOSPWKZACG-FNNGWQQSSA-N |

Isomeric SMILES |

CN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)[18F])C4=CC=CC=C4 |

Canonical SMILES |

CN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Origin of Product |

United States |

Radiochemistry and Radiosynthesis Methodologies for Mespiperone F 18

Production of Fluorine-18 (B77423) Radionuclide for Radioligand Synthesis

The production of fluorine-18 (¹⁸F) is a critical first step in the synthesis of ¹⁸F-labeled radiopharmaceuticals like Mespiperone F-18. openmedscience.com ¹⁸F is a cyclotron-produced radionuclide with a half-life of 109.77 minutes, which is considered ideal for PET imaging as it allows for synthesis, quality control, and imaging to occur without significant radioactive decay. openmedscience.comwikipedia.org

The most common method for producing ¹⁸F is the proton bombardment of an enriched oxygen-18 (¹⁸O) water target. openmedscience.comwikipedia.org This nuclear reaction, denoted as ¹⁸O(p,n)¹⁸F, involves accelerating protons in a cyclotron to high energies (typically 16-20 MeV) and directing them onto the ¹⁸O-water target. openmedscience.com The collision of protons with ¹⁸O atoms results in the ejection of a neutron, thereby transforming the ¹⁸O into ¹⁸F. openmedscience.com

Following bombardment, the newly produced ¹⁸F, in the form of fluoride (B91410) ions (¹⁸F⁻), is present in the ¹⁸O-water. This mixture is then passed through an anion exchange chromatography column. The resin in the column traps the ¹⁸F⁻ ions while allowing the expensive ¹⁸O-water to be recovered for reuse. nih.gov The trapped ¹⁸F⁻ is subsequently eluted from the column, typically using a solution like potassium carbonate (K₂CO₃) or tetrabutylammonium (B224687) bicarbonate, making it available for the subsequent radiolabeling process. nih.gov

Precursor Design and Chemical Modification Strategies for this compound Radiolabeling

The successful radiosynthesis of this compound relies heavily on the design of a suitable precursor molecule. This precursor must contain a leaving group that can be readily displaced by the ¹⁸F-fluoride ion in a nucleophilic substitution reaction. For this compound, the precursor is a modified version of the spiperone (B1681076) molecule.

A common strategy involves the use of a nitro or a trimethylammonium group as the leaving group on the aromatic ring where the fluorine atom is to be attached. The presence of an activating group, such as a carbonyl group, ortho or para to the leaving group facilitates the nucleophilic aromatic substitution (SɴAr) reaction. frontiersin.org In the case of Mespiperone, the butyrophenone (B1668137) side chain provides this activation.

The precursor for this compound is typically a nitro-substituted analogue (e.g., nitrospiperone) or a trialkylammonium salt of spiperone. These precursors are synthesized through multi-step organic chemistry procedures and must be of high purity to ensure a successful radiolabeling reaction and to avoid impurities in the final radiopharmaceutical product.

Nucleophilic Radiosynthetic Routes for this compound Incorporation

The incorporation of the ¹⁸F-fluoride into the precursor molecule is achieved through nucleophilic substitution. This is the most common method for producing ¹⁸F-labeled radiopharmaceuticals due to the high specific activity of cyclotron-produced ¹⁸F-fluoride. nih.gov

One-Step, One-Pot Synthesis Approaches

One-pot synthesis is a strategy that aims to simplify the radiolabeling process by performing multiple reaction steps in a single reaction vessel without isolating the intermediates. rsc.orgrsc.org For this compound, a one-pot approach would typically involve the azeotropic drying of the ¹⁸F-fluoride/Kryptofix 2.2.2 (K₂₂₂) complex, followed by the addition of the precursor dissolved in an appropriate aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (MeCN). vulcanchem.com The reaction mixture is then heated to a high temperature (often between 80°C and 160°C) to drive the nucleophilic substitution. frontiersin.org The use of a phase-transfer catalyst like K₂₂₂ is crucial to enhance the nucleophilicity of the fluoride ion in the organic solvent. frontiersin.org After the reaction, the crude product is purified, typically by high-performance liquid chromatography (HPLC).

Recent advancements have explored methods to further streamline this process. For instance, visible-light photoredox-catalyzed reactions and the use of novel precursors like diaryliodonium salts are being investigated to achieve faster and more efficient one-pot syntheses under milder conditions. rsc.orgnih.gov

Automated Synthesis Module Applications for Efficient Production

To ensure reproducibility, minimize radiation exposure to personnel, and comply with Good Manufacturing Practice (GMP) guidelines, the synthesis of this compound is often performed using automated synthesis modules. acs.orgnih.gov These modules are commercially available systems (e.g., GE TRACERlab, Eckert & Ziegler Modular-Lab) that integrate all the steps of the radiosynthesis, including the trapping and elution of ¹⁸F-fluoride, the reaction with the precursor, and the purification of the final product. nih.govnih.gov

The use of disposable, pre-sterilized cassettes for these modules further enhances safety by preventing cross-contamination between different batches of radiopharmaceuticals. vulcanchem.com Automated systems offer precise control over reaction parameters such as temperature, time, and reagent delivery, leading to more consistent radiochemical yields and purity. mdpi.com The entire process, from receiving the ¹⁸F-fluoride from the cyclotron to the final formulated product, can be completed in under an hour for many radiotracers. nih.gov

Radiochemical Yield and Purity Assessment Techniques

Assessing the radiochemical yield and purity of the final this compound product is a critical quality control step.

Radiochemical Yield is the percentage of the initial radioactivity from the ¹⁸F-fluoride that is incorporated into the final, purified this compound product, corrected for radioactive decay. Yields can vary depending on the specific synthetic method and precursor used. For many ¹⁸F-labeled compounds, decay-corrected radiochemical yields can range from 10% to over 50%. nih.govnih.gov

Radiochemical Purity refers to the proportion of the total radioactivity in the final product that is present in the desired chemical form of this compound. It is crucial that the radiochemical purity is high (typically >95% or even >99%) to ensure that the PET signal accurately reflects the distribution of the target radioligand and not of radioactive impurities. vulcanchem.comnih.gov

The primary technique for assessing both radiochemical yield and purity is High-Performance Liquid Chromatography (HPLC) . vulcanchem.com A small sample of the final product is injected into an HPLC system equipped with a radiation detector. The chromatogram shows peaks corresponding to different radioactive species. By comparing the retention time of the main peak with that of a non-radioactive ("cold") Mespiperone standard, the identity of this compound can be confirmed. The area under the peak for this compound relative to the total area of all radioactive peaks gives the radiochemical purity. researchgate.net

Thin-Layer Chromatography (TLC) can also be used as a simpler, faster method for a preliminary assessment of radiochemical purity. researchgate.net

| Parameter | Typical Value/Method | Reference |

| Radiochemical Yield | 10-50% (decay-corrected) | nih.govnih.gov |

| Radiochemical Purity | >95-99% | vulcanchem.comnih.gov |

| Primary Assessment Technique | High-Performance Liquid Chromatography (HPLC) | vulcanchem.com |

| Secondary Assessment Technique | Thin-Layer Chromatography (TLC) | researchgate.net |

Specific Activity Considerations in Radioligand Preparation

Specific activity is a measure of the amount of radioactivity per unit mass of the compound (e.g., in GBq/µmol or Ci/mmol). openmedscience.comnih.gov For receptor-binding radioligands like this compound, achieving high specific activity is of utmost importance. nih.gov This is because the target receptors in the brain are present in very low concentrations. If the specific activity is low, it means there is a large amount of non-radioactive ("cold") Mespiperone competing with the radioactive this compound for binding to the receptors. This can lead to saturation of the receptors and a poor-quality PET image with a low signal-to-noise ratio. nih.gov

The theoretical maximum specific activity for ¹⁸F is very high. However, in practice, the specific activity is often lower due to the unavoidable introduction of trace amounts of non-radioactive fluorine-19 from reagents and the synthesis apparatus. The synthesis of "no-carrier-added" (NCA) radiotracers, where no stable isotope of the radionuclide is deliberately added, is the standard approach to maximize specific activity. nih.gov

Molecular Pharmacology and Receptor Binding Characteristics of Mespiperone F 18

Investigation of Dopamine (B1211576) Receptor Subtype Affinities (D2, D3)

Mespiperone F-18 exhibits a high affinity for dopamine D2 and D3 receptors, making it a valuable tool for imaging these sites.

The affinity of Mespiperone for dopamine D2 and D3 receptors has been characterized through in vitro radioligand competition experiments. ncats.io These assays are fundamental for determining a ligand's binding characteristics before in vivo studies. nih.gov The general principle involves using a radiolabeled compound of known high affinity to a specific receptor and measuring how effectively a non-labeled test compound, such as N-Methylspiperone, displaces it. nih.govmerckmillipore.com

In a typical experimental setup, membranes from cell lines engineered to express human dopamine D2 or D3 receptors, such as Human Embryonic Kidney 293 (HEK293) cells, are used. ncats.io These membranes are incubated with a specific radioligand and varying concentrations of the competitor compound (N-Methylspiperone). ncats.io The reaction is allowed to reach equilibrium and is then terminated by rapid filtration, separating the receptor-bound radioligand from the unbound fraction. ncats.io The amount of radioactivity retained on the filters is measured, allowing for the quantification of the competitor's ability to bind to the receptor. merckmillipore.com

The data from ligand competition experiments are used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor. chelatec.com A lower Ki value indicates a higher binding affinity. N-Methylspiperone, the non-radioactive parent of this compound, demonstrates high affinity for both D2 and D3 receptor subtypes, with binding in the sub-nanomolar range. ncats.iovulcanchem.com

The reported Ki values for N-Methylspiperone at dopamine receptors are presented below.

| Receptor Subtype | Dissociation Constant (Ki) | Reference |

|---|---|---|

| Dopamine D2 | 0.133 nM | ncats.io |

| Dopamine D3 | 0.265 nM | ncats.io |

Investigation of Serotonin (B10506) Receptor Subtype Affinities (5-HT2A)

In addition to its high affinity for dopamine receptors, this compound is also a potent antagonist at serotonin 5-HT2A receptors. ncats.iovulcanchem.com

Similar to the dopamine receptor studies, the affinity for the 5-HT2A receptor is determined using in vitro receptor binding assays. nih.gov These competitive binding experiments utilize cell membranes expressing the 5-HT2A receptor and a suitable radioligand to establish the binding affinity of N-Methylspiperone. ncats.io The methodology follows the same principles of incubation, filtration, and measurement of radioactivity to determine the displacement of the known radioligand by the test compound. ncats.iomerckmillipore.com

N-Methylspiperone demonstrates a high affinity for the 5-HT2A receptor, comparable to its affinity for dopamine receptors. ncats.io This dual-binding profile is an important characteristic of the ligand. vulcanchem.com The equilibrium dissociation constant (Kd) and inhibition constant (Ki) are key metrics derived from these assays to quantify this affinity. nih.govchelatec.com

The reported Ki value for N-Methylspiperone at the serotonin 5-HT2A receptor is shown in the table below.

| Receptor Subtype | Dissociation Constant (Ki) | Reference |

|---|---|---|

| Serotonin 5-HT2A | 0.55 nM | ncats.io |

Receptor Selectivity Profiling Against Off-Target Receptors (e.g., α1-adrenergic)

An ideal radioligand for PET imaging should exhibit high selectivity for its target receptors over other, "off-target" receptors to ensure the resulting signal accurately reflects the density of the intended target. Mespiperone's binding profile is largely inherited from its parent compound, spiperone (B1681076). Spiperone, a butyrophenone (B1668137) antipsychotic, binds with high affinity to both D2 and 5-HT2A receptors. nih.gov However, it also shows moderate to high affinity for other receptors, notably the α1-adrenergic receptors. nih.gov This lack of absolute selectivity means that the signal from this compound PET studies can have contributions from these off-target sites, a factor that must be considered in data analysis. vulcanchem.com

The binding affinities of the parent compound, spiperone, for various receptors are listed below to illustrate the selectivity profile.

| Receptor | Spiperone Affinity (Ki, nM) | Reference |

|---|---|---|

| Serotonin 5-HT2A | 1.2 | nih.gov |

| Dopamine D2 | Data Not Specified in Source | |

| α1A-adrenergic | 30-300 (Moderate to High) | nih.gov |

| α1B-adrenergic | 30-300 (Moderate to High) | nih.gov |

| α1D-adrenergic | 30-300 (Moderate to High) | nih.gov |

| Serotonin 5-HT1A | 17 | nih.gov |

| Serotonin 5-HT7 | ≤ 30 (High) | nih.gov |

| Serotonin 5-HT2C | 923 | nih.gov |

Mechanism of Action as a Receptor Antagonist/Binding Agent

This compound functions as a high-affinity antagonist for specific neuroreceptors in the central nervous system. ontosight.aincats.io Its primary mechanism of action involves binding to dopamine D2 and serotonin 5-HT2A receptors. ncats.ionih.gov As a derivative of the well-characterized antagonist spiperone, this compound shares its ability to occupy these receptor sites, thereby blocking the binding of the endogenous neurotransmitters dopamine and serotonin, respectively. ncats.ionih.gov

The interaction with the dopamine D2 receptor is of significant interest in the study of neuropsychiatric disorders where the dopaminergic system is implicated. ontosight.aiclinmedjournals.orgmetu.edu.tr By acting as a D2 receptor antagonist, this compound is a valuable tool in Positron Emission Tomography (PET) imaging to quantify the density and occupancy of these receptors in the brain. ontosight.aicpn.or.kr This antagonistic action is foundational to its use in monitoring the effects of antipsychotic medications, which often target the same receptors. ncats.iocpn.or.kr

In addition to its potent D2 receptor antagonism, this compound exhibits a strong affinity for serotonin 5-HT2A receptors. nih.govvulcanchem.com The 5-HT2A receptor, a G protein-coupled receptor, is involved in a wide array of physiological and cognitive processes, and its dysregulation has been linked to conditions like major depressive disorder. nih.govwustl.eduwikipedia.org The dual-binding profile of this compound requires careful consideration in PET studies to differentiate the signals originating from dopaminergic versus serotonergic pathways. vulcanchem.com The compound also demonstrates some affinity for sigma receptors (σ₁ and σ₂), which are unique protein binding sites in the brain implicated in various cellular functions and neurological conditions. sigmaaldrich.comresearchgate.net

The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Research findings for the closely related compound Mespiperone C-11 have provided specific affinity data.

| Receptor | Binding Affinity (Ki) | Reference Compound |

|---|---|---|

| Dopamine D2 | 0.097 nM | Mespiperone (11C) |

| Dopamine D2/3 | 250 pM | Mespiperone (11C) |

| Serotonin 5-HT2A | 0.265 nM | Mespiperone (11C) |

| Serotonin 5-HT2A | ~1–2 nM | Mespiperone (11C) |

Computational and In Silico Modeling of Ligand-Receptor Interactions

Computational methods, including molecular docking and in silico modeling, are instrumental in elucidating the precise three-dimensional interactions between a ligand like this compound and its target receptors. asiapharmaceutics.infonih.gov These techniques allow researchers to predict the binding pose (the preferred orientation and conformation of the ligand within the receptor's binding site) and estimate the energetic favorability of this interaction. pnas.orgmdpi.comnih.gov

A notable in silico study utilized a novel method called ComBind to predict the binding pose of mespiperone at the D2 dopamine receptor (D2R). biorxiv.orgbiorxiv.org The ComBind approach is a sophisticated statistical framework that improves upon traditional physics-based docking methods by integrating non-structural data, such as a list of other chemically distinct ligands known to bind to the same target. pnas.orgpnas.org This method quantifies and leverages the principle that different ligands often adopt similar key interactions with their common target receptor. biorxiv.orgpnas.org

In the specific case of mespiperone and other antipsychotics targeting the D2R, the ComBind method was used to solve for the binding poses of multiple ligands simultaneously. biorxiv.org The process involves generating numerous candidate poses for each ligand using standard docking software and then applying the ComBind scoring function. biorxiv.org This function evaluates not only the energetic favorability of each individual pose but also the similarity between the poses of the different ligands, rewarding sets of poses that are more likely to be correct based on statistical distributions derived from known protein-ligand complexes. biorxiv.orgpnas.org For mespiperone, the ComBind prediction for its binding pose within the D2R was found to be similar to that predicted by the standard Glide docking software. biorxiv.orgbiorxiv.org This computational validation provides a detailed molecular hypothesis of how mespiperone orients itself within the D2R binding pocket to achieve its antagonist effect.

Preclinical in Vivo Neuroimaging Methodologies and Research Findings with Mespiperone F 18

Animal Model Selection for Neuroreceptor Research (e.g., Rodents, Non-Human Primates)

No specific information is available in the scientific literature regarding the animal models used for preclinical studies of Mespiperone F-18.

In Vivo Receptor Distribution and Regional Brain Uptake Analysis

Data on the in vivo distribution, striatal binding dynamics, or cortical and cerebellar uptake patterns for this compound are not present in the available research.

Striatal Binding Dynamics and Quantification

Quantitative data regarding the binding of this compound in the striatum of preclinical models have not been published.

Cortical and Cerebellar Uptake Patterns

Information detailing the uptake of this compound in the cortex and cerebellum is currently unavailable.

Assessment of Radioligand Metabolism in Preclinical Models

The metabolic profile of this compound in preclinical animal models has not been described in the literature.

Identification of Brain-Penetrant Metabolites

There are no published studies identifying whether metabolites of this compound can cross the blood-brain barrier.

Quantification of Intact Radioligand in Brain Regions

No data exists quantifying the percentage of the parent this compound compound in various brain regions following administration in animal models.

Quantitative Positron Emission Tomography (PET) Imaging Paradigms in Preclinical Studies

Preclinical research utilizing this compound, a radiolabeled ligand, employs sophisticated Positron Emission Tomography (PET) imaging techniques to investigate the intricacies of neurotransmitter systems. These methodologies are crucial for quantifying receptor binding and understanding the pharmacodynamics of various compounds in living organisms.

Time-Activity Curve Derivation and Analysis

A fundamental aspect of quantitative PET studies is the generation and analysis of time-activity curves (TACs). openaccessjournals.com A TAC plots the concentration of the radiotracer in a specific brain region over the duration of the scan. This provides a dynamic representation of the tracer's uptake, distribution, and washout. researchgate.net

In preclinical studies with radiotracers like this compound, TACs are derived for various regions of interest (ROIs) within the brain. For instance, researchers might compare the tracer's activity in a target-rich region, such as the striatum (implicated in dopamine (B1211576) signaling), to a reference region with minimal specific binding, like the cerebellum. researchgate.net The shape and magnitude of these curves offer initial insights into the tracer's binding characteristics. A rapid uptake followed by a slow washout in a target region, compared to a fast clearance in a reference region, is indicative of specific receptor binding.

The analysis of these curves is critical for subsequent kinetic modeling to estimate parameters like binding potential. researchgate.net

Binding Potential Estimation Using Reference Region Models (e.g., Cerebellum)

To quantify the density of available receptors, researchers estimate the binding potential (BP). One of the most common approaches in preclinical PET imaging is the use of a reference region model. openaccessjournals.com This method is particularly valuable as it avoids the need for invasive arterial blood sampling.

The cerebellum is frequently chosen as a reference region in studies of dopaminergic and serotonergic systems because it is presumed to have a negligible density of the target receptors being studied. biorxiv.org By comparing the time-activity curve of a target region to that of the cerebellum, the specific binding component can be isolated from the non-specific binding and free radiotracer in the tissue.

The Distribution Volume Ratio (DVR), which is calculated from the TACs of the target and reference regions, provides an estimate of the binding potential (specifically, BPND + 1). frontiersin.org This allows for a quantitative comparison of receptor availability under different experimental conditions.

Investigation of Receptor Occupancy and Density Changes in Response to Pharmacological Manipulations in Preclinical Models

A significant application of this compound in preclinical research is to study how pharmacological interventions affect receptor availability. nih.gov This is achieved through receptor occupancy studies. In a typical paradigm, a baseline PET scan is performed to determine the initial binding potential of this compound. Subsequently, a test compound (e.g., a therapeutic drug candidate) is administered to the animal. A second PET scan is then conducted to measure the "blocked" or "displaced" binding of this compound.

The percentage of receptor occupancy (RO) by the test drug can be calculated using the binding potentials from the baseline and blocked scans. This information is invaluable for drug development, as it helps to establish the relationship between the dose of a drug and its engagement with the target receptor in the brain.

Preclinical studies can also use this methodology to investigate changes in receptor density in animal models of disease or in response to chronic drug treatment. For example, a study might explore whether a model of a particular neurological disorder exhibits altered dopamine or serotonin (B10506) receptor levels compared to healthy controls.

Preclinical Studies on Neurotransmitter System Dysregulation (e.g., Dopaminergic, Serotonergic)

This compound is a valuable tool for investigating the dysregulation of dopaminergic and serotonergic systems, which are implicated in a wide range of neuropsychiatric disorders. biorxiv.orgnih.gov Preclinical models of conditions like Parkinson's disease, schizophrenia, and depression often exhibit alterations in these neurotransmitter systems. nih.govnih.gov

By using this compound PET, researchers can non-invasively visualize and quantify these changes in living animals. For instance, a study might use an animal model of Parkinson's disease to assess the loss of dopamine D2 receptors in the striatum. Similarly, models of depression might be examined for alterations in serotonin 5-HT2A receptor binding in cortical and limbic regions. jneuropsychiatry.org

These preclinical imaging studies provide crucial insights into the neurobiological underpinnings of these disorders and serve as a platform for evaluating the efficacy of novel therapeutic strategies aimed at normalizing neurotransmitter function. openaccessjournals.commdpi.com

Contribution of Mespiperone F 18 to Neuroreceptor Target Validation in Research

Methodologies for Investigating Receptor Functionality and Expression In Vivo

The primary methodology for investigating neuroreceptor functionality and expression using Mespiperone F-18 is Positron Emission Tomography (PET). This non-invasive imaging technique allows for the quantitative assessment of receptor density and distribution in the living brain.

PET Imaging Protocol: A typical preclinical or clinical research protocol involving this compound begins with the intravenous injection of the radiotracer. Following administration, the distribution of this compound in the brain is monitored over time using a PET scanner. The resulting dynamic images provide time-activity curves (TACs) for different brain regions.

Kinetic Modeling: To quantify receptor binding, various kinetic models are applied to the PET data. These models differentiate between specific binding to receptors and non-specific binding. A common approach involves a three-compartment model that describes the movement of the radiotracer from plasma to a free tissue compartment and then to a specifically bound tissue compartment.

Key parameters derived from kinetic modeling include:

Binding Potential (BP): An index of the density of available receptors.

Volume of Distribution (Vd): A measure of the tracer uptake and retention in a region.

A simplified and widely used method for analyzing this compound PET data is the striatum-to-cerebellum ratio . The cerebellum is considered a reference region with a negligible density of dopamine (B1211576) D2 receptors, thus uptake in this area is assumed to represent non-specific binding. The ratio of radioactivity in a target region (e.g., striatum) to the cerebellum provides a semi-quantitative index of specific receptor binding. The slope of this ratio over time can be used as a marker of site occupancy. nih.gov

In Vivo Specific Binding Measurement: To confirm the specificity of this compound binding, blocking studies are often conducted. This involves pre-treating the subject with an unlabeled drug that has a high affinity for the target receptor (e.g., a D2 antagonist). A subsequent reduction in the binding of this compound in receptor-rich regions confirms that the signal is due to specific receptor binding.

Role in Understanding Receptor Alterations in Experimental Models of Neurological and Psychiatric Conditions

This compound has been instrumental in studying the alterations of dopamine D2 receptors in conditions where the dopaminergic system is implicated, such as schizophrenia and Parkinson's disease.

Schizophrenia: The dopamine hypothesis of schizophrenia posits that hyperactivity of the dopamine system, particularly involving D2 receptors, contributes to the positive symptoms of the disorder. This compound PET studies have been employed to investigate this hypothesis. For instance, in schizophrenic patients, this radiotracer has been used to measure changes in D2 receptor occupancy following the administration and withdrawal of antipsychotic medications. nih.gov

One study demonstrated that following the withdrawal of antipsychotic drugs like haloperidol and chlorpromazine, the striatal uptake of this compound progressively increased, indicating a higher availability of unoccupied D2 receptors. nih.gov This methodology allows researchers to probe the in vivo effects of antipsychotics on their target receptors and understand the neurochemical changes associated with treatment and relapse.

Parkinson's Disease Animal Models: In animal models of Parkinson's disease, such as those induced by the neurotoxin MPTP, there is a significant loss of dopaminergic neurons in the substantia nigra, leading to a reduction in striatal dopamine levels and D2 receptor density. While specific studies using this compound in these models are not extensively documented in readily available literature, the principles of its use are applicable. PET imaging with this compound could be used to non-invasively monitor the progressive loss of D2 receptors in these models and to evaluate the efficacy of potential neuroprotective or restorative therapies. The reduction in radioligand binding in the striatum of MPTP-lesioned animals would be expected to correlate with the extent of dopaminergic neurodegeneration. nih.govnih.gov

| Animal Group | Condition | Expected Striatal this compound Binding (Binding Potential) | Interpretation |

|---|---|---|---|

| Control | Healthy | High | Normal D2 Receptor Density |

| MPTP-Treated | Parkinsonian Model | Significantly Reduced | Loss of Dopaminergic Neurons and D2 Receptors |

| MPTP-Treated + Neuroprotective Drug X | Therapeutic Intervention | Moderately Reduced (Higher than MPTP-Treated alone) | Potential neuroprotective effect of Drug X |

Utilization as a Molecular Probe for Specific Receptor Engagement Studies

This compound's high affinity for dopamine D2 receptors makes it an excellent molecular probe for receptor engagement studies, particularly in the development of new antipsychotic drugs.

Receptor Occupancy Studies: A crucial aspect of developing drugs that target neuroreceptors is determining the relationship between the drug dose, plasma concentration, and the extent to which it binds to its target receptor in the brain (receptor occupancy). This compound PET can be used to measure the D2 receptor occupancy of a new therapeutic agent.

The methodology involves performing a baseline PET scan with this compound to measure the initial receptor availability. After administration of the therapeutic drug, a second PET scan is performed. The reduction in this compound binding in the presence of the drug allows for the calculation of receptor occupancy.

Occupancy (%) = [(BPbaseline - BPdrug) / BPbaseline] x 100

Studies have shown an inverse relationship between the plasma levels of antipsychotic drugs and the striatal uptake of this compound, confirming its utility in quantifying receptor occupancy. nih.gov

| Time Point | Antipsychotic Drug Status | Striatal [¹⁸F]NMS Uptake (Striatum/Cerebellum Ratio Slope) | Interpretation |

|---|---|---|---|

| Baseline | On Medication (Haloperidol or Chlorpromazine) | Lower | High D2 Receptor Occupancy by Antipsychotic |

| Up to 156 hours post-withdrawal | Drug Withdrawn | Progressive Increase | Decreased D2 Receptor Occupancy, Increased Receptor Availability |

Competitive Displacement Studies: this compound can also be used in competitive displacement studies to determine the in vivo binding affinity of a new drug. In this paradigm, this compound is administered first to occupy the D2 receptors. Subsequently, the unlabeled drug is administered, and the rate at which it displaces this compound from the receptors is measured. This provides information about the binding kinetics and affinity of the new compound.

Integration with Advanced Preclinical Biomarker Identification and Validation Strategies

This compound PET imaging can be integrated into broader preclinical biomarker strategies to enhance the understanding of disease mechanisms and to facilitate drug development.

Early Biomarker of Target Engagement: In the early stages of drug development, this compound PET can serve as a biomarker of target engagement, providing evidence that a novel compound is reaching and interacting with its intended D2 receptor target in the central nervous system. This information is crucial for making go/no-go decisions in the drug development pipeline.

Validation of Disease Models: this compound imaging can be used to validate animal models of neurological and psychiatric disorders by confirming that these models exhibit the expected alterations in the dopamine D2 receptor system. For example, a reduction in D2 receptor binding in a genetic model of a neurodegenerative disease would provide evidence for the model's construct validity.

Combination with Other Imaging Modalities: For a more comprehensive understanding, this compound PET can be combined with other imaging techniques. For instance, co-registration with magnetic resonance imaging (MRI) provides anatomical information to accurately delineate brain regions for PET data analysis. nih.gov Furthermore, combining this compound PET with functional MRI (fMRI) could allow researchers to correlate changes in receptor density with alterations in brain activity and connectivity.

The integration of this compound PET into these advanced strategies provides a powerful tool for bridging the gap between preclinical research and clinical applications, ultimately aiding in the development of more effective treatments for brain disorders.

Advanced Research Directions and Methodological Innovations for Mespiperone F 18

Development of Novel Radiosynthesis Techniques for Enhanced Efficiency and Accessibility

The translation of a PET radiotracer from a research setting to widespread use hinges on the development of robust, efficient, and automated radiosynthesis methods. For [18F]Mespiperone, research has moved beyond traditional multi-step manual syntheses toward more streamlined and accessible techniques that ensure higher yields, purity, and specific activity.

Innovations in this area focus on one-pot synthesis procedures and the automation of the entire process. nih.govnih.gov One-pot methods significantly reduce synthesis time and minimize the loss of radioactive material between steps by conducting fluorination, purification, and formulation within a single reaction vessel or a closed automated system. nih.govyoutube.com Techniques such as microwave-assisted synthesis can accelerate the initial nucleophilic fluorination step, drastically cutting down reaction times.

Automation, utilizing commercial synthesis modules like the GE TRACERlab or Trasis AllinOne, is critical for enhancing accessibility and reproducibility. nih.govmdpi.comchemistryworld.com These platforms automate the precise delivery of reagents, control of reaction conditions (temperature, time), and purification via solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC). nih.govuchicago.edu This not only improves radiochemical yields and ensures consistent quality control but also minimizes radiation exposure for radiochemists, a crucial factor for producing the larger batches needed for broader research or future clinical applications. nih.govchemistryworld.com The goal is to develop a "cassette-based" system where pre-packaged sterile reagents can be used in an automated synthesizer to produce [18F]Mespiperone on-demand with high reliability. mdpi.com

Table 1: Comparison of Radiosynthesis Methodologies

| Feature | Traditional Manual Synthesis | Novel Automated One-Pot Synthesis |

|---|---|---|

| Complexity | High (multiple steps, transfers) | Low (streamlined, single vessel) nih.gov |

| Synthesis Time | Longer (hours) | Shorter (< 60 minutes) nih.gov |

| Efficiency (Yield) | Variable, often lower | Higher and more consistent mdpi.com |

| Reproducibility | Operator-dependent | High chemistryworld.com |

| Radiation Exposure | Higher | Minimized nih.gov |

| Accessibility | Limited to specialized labs | Broader potential via commercial modules mdpi.com |

Comparative Studies with Other Fluorine-18 (B77423) and Carbon-11 Neuroreceptor Ligands in Preclinical Settings

The utility of [18F]Mespiperone is best understood in the context of other available radioligands targeting similar neuroreceptor systems, primarily the dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT2A receptors. Comparative preclinical studies are essential to delineate the specific advantages and limitations of each tracer.

Key comparators include Carbon-11 labeled antagonists like [11C]raclopride and other Fluorine-18 labeled ligands such as [18F]fallypride and [18F]desmethoxyfallypride. nih.govresearchgate.net

[18F]Mespiperone vs. [11C]raclopride: [11C]raclopride is a widely used tool for studying the dopamine D2 receptor system and is particularly sensitive to changes in endogenous dopamine levels. researchgate.net However, the short half-life of Carbon-11 (20.4 minutes) restricts its use to facilities with an on-site cyclotron and limits imaging to shorter durations. The longer half-life of Fluorine-18 (109.8 minutes) in [18F]Mespiperone allows for longer imaging protocols, which can be advantageous for studying receptor kinetics and for logistical reasons, as the tracer can be produced at a central location and distributed. nih.gov

[18F]Mespiperone vs. [18F]fallypride: [18F]fallypride is a high-affinity antagonist for D2/D3 receptors and is capable of imaging not only the striatum but also extrastriatal regions with lower receptor densities. researchgate.netnih.gov Comparative studies would focus on differences in binding affinity, kinetics, and sensitivity to endogenous dopamine. While both are labeled with F-18, differences in their metabolic profiles and non-specific binding characteristics can make one more suitable than the other for specific research questions, such as studying subtle receptor changes in cortical regions. researchgate.netnih.gov [18F]desmethoxyfallypride was specifically developed to have properties analogous to [11C]raclopride, combining the favorable imaging kinetics with the longer half-life of Fluorine-18. nih.gov

These preclinical comparisons are crucial for selecting the optimal radiotracer for a given experimental paradigm, whether it involves measuring baseline receptor occupancy, detecting drug-induced changes, or assessing alterations in receptor density in disease models.

Table 2: Preclinical Characteristics of Selected Neuroreceptor Ligands

| Radioligand | Isotope | Half-Life (min) | Primary Target(s) | Key Preclinical Feature |

|---|---|---|---|---|

| [18F]Mespiperone | F-18 | 109.8 | D2, 5-HT2A | Dual receptor profile, favorable half-life for longer studies. |

| [11C]raclopride | C-11 | 20.4 | D2/D3 | High sensitivity to endogenous dopamine competition. researchgate.netnih.gov |

| [18F]fallypride | F-18 | 109.8 | D2/D3 | High affinity, suitable for imaging low-density extrastriatal receptors. researchgate.netnih.gov |

| [18F]desmethoxyfallypride | F-18 | 109.8 | D2 | Designed to mimic [11C]raclopride kinetics with an F-18 label. nih.gov |

Applications in Advanced Preclinical Imaging Modalities and Multimodal Approaches

The integration of PET with other imaging modalities, particularly Magnetic Resonance Imaging (MRI), has created powerful new avenues for preclinical research. The use of [18F]Mespiperone in a hybrid PET-MRI system allows for the simultaneous acquisition of functional receptor data (from PET) and high-resolution anatomical and physiological information (from MRI). mdpi.com

In a preclinical setting, this multimodal approach offers several advantages:

Anatomical Co-registration: Simultaneous acquisition ensures perfect spatial and temporal alignment of the functional PET signal with the underlying neuroanatomy provided by MRI, which is critical for accurately delineating small brain nuclei. mdpi.com

Enhanced Biological Insight: Combining [18F]Mespiperone PET with advanced MRI techniques like functional MRI (fMRI) or diffusion tensor imaging (DTI) can link receptor density and occupancy to neural circuit activity and white matter integrity within the same animal and imaging session. This allows researchers to explore how dopamine or serotonin receptor systems modulate neural networks.

Improved Quantification: MRI data can be used to correct for partial volume effects in PET imaging, leading to more accurate quantification of receptor binding in small brain structures. nih.govresearchgate.net

This one-stop-shop imaging approach reduces the burden on animal subjects and provides a more comprehensive dataset from a single experiment, enhancing the statistical power and biological relevance of preclinical studies. mdpi.com

Exploration of Mespiperone F-18 in Novel Experimental Neurobiological Paradigms

The dual-receptor profile of [18F]Mespiperone makes it a valuable tool for investigating complex neuropsychiatric and neurodegenerative disorders where both dopaminergic and serotonergic systems are implicated. Its application in novel animal models is a key direction for advanced research.

Models of Schizophrenia: Preclinical models of schizophrenia, such as those induced by neonatal ventral hippocampal lesions or chronic phencyclidine (PCP) administration, exhibit alterations in mesolimbic dopamine function that are thought to underlie positive symptoms. nih.govnih.gov [18F]Mespiperone PET can be used to map the changes in D2 receptor availability in these models and to assess the receptor occupancy of novel antipsychotic drugs that target both D2 and 5-HT2A receptors. nih.gov

Models of Parkinson's Disease: While Parkinson's disease is primarily characterized by the loss of dopaminergic neurons, compensatory changes occur in postsynaptic D2 receptors. nih.gov In neurotoxin-based models (e.g., using MPTP or 6-OHDA) or genetic models (e.g., expressing mutated α-synuclein), [18F]Mespiperone can be used to track disease progression by measuring changes in striatal D2 receptor density. nih.govcriver.com Furthermore, its ability to bind to 5-HT2A receptors is relevant for studying non-motor symptoms and the mechanisms of levodopa-induced dyskinesias, where the serotonergic system plays a modulatory role. frontiersin.org

Using [18F]Mespiperone in these sophisticated animal models allows researchers to dissect the molecular underpinnings of disease and to evaluate the in-vivo efficacy and mechanism of action of new therapeutic interventions.

Q & A

Q. What are the standard protocols for quantifying Mespiperone F-18 uptake in PET imaging studies?

Researchers should adopt standardized volumetric regions of interest (ROIs) and validate their analysis pipelines using independent replication studies. For example, the Centiloid Project recommends using predefined CTX and WC VOIs (volumes of interest) to ensure consistency across sites. Manual ROI placement on composite slices (e.g., 16–18 mm thickness) is a validated approach for striatal imaging, with occipital lobes as reference regions . Additionally, partial volume correction methods should account for F-18’s small positron range (~0.36 mm) and scanner resolution (e.g., Gaussian smoothing filters with 9 mm FWHM) .

Q. How should researchers design experiments to ensure reproducibility when using this compound?

Detailed documentation of imaging protocols, reconstruction parameters (e.g., MRD85 vs. MRD322), and calibration coefficients is critical. Experimental methods must include instrument precision (e.g., metric system units, significant digits aligned with instrument resolution) and statistical thresholds (e.g., α = 0.05 for ANOVA). Supporting information should provide raw data, ROI coordinates, and replication steps (e.g., reslicing MRI data to 2 × 2 × 2 mm voxels for cross-site validation) .

Q. What ethical considerations are essential when designing human studies involving this compound?

Ethics protocols must address radiation exposure limits, informed consent processes, and data anonymization. Research plans should align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and include institutional review board (IRB) approvals. Ethical reporting also requires disclosing conflicts of interest and funding sources in the acknowledgments section .

Advanced Research Questions

Q. What statistical methods are recommended for analyzing conflicting data in this compound binding studies?

Contradictory findings should be resolved using ANOVA with Tukey post-hoc tests to compare group means, particularly for calibration coefficient discrepancies. Data should undergo sensitivity analysis (e.g., Minitab software) to assess outliers, and MDA (Minimum Detectable Activity) calculations should reference the last non-zero F-18 photopeak ROI area. Researchers must report exact P-values and avoid ambiguous terms like "significant" without statistical validation .

Q. How does the partial volume effect impact quantification of this compound in PET imaging, and what correction methods are validated?

Partial volume effects (PVEs) distort activity measurements in small structures due to limited scanner resolution. Correction methods include convolving phantom dimensions with positron range distributions (e.g., Rb-82 vs. F-18) and applying contrast recovery coefficients (CRCs). For axial FOV characterization, CRC maps with SBR 8:1 and VOIs sized to half the physical sphere diameter improve accuracy. Reconstructed data should use MRD85 protocols to balance noise and resolution .

Q. How can multi-site studies using this compound standardize data acquisition and analysis pipelines to minimize inter-site variability?

Standardization requires harmonized VOI templates (e.g., CTX/WC regions) and identical reconstruction parameters (e.g., voxel size, smoothing filters). Independent replication analyses, such as those between the University of Michigan and Pittsburgh, demonstrate the importance of reslicing MRI data to consistent resolutions (e.g., 2 × 2 × 2 mm). Cross-site correlations should meet predefined limits (e.g., <5% variability) for reference regions .

Q. What advanced ROI placement strategies improve the accuracy of this compound uptake measurements in heterogeneous brain regions?

For heterogeneous areas like the striatum, use composite slices (5 central slices, 16–18 mm thickness) and large circular ROIs (20 cm²) on reference regions (e.g., occipital lobes). Manual ROI placement, validated over two decades, avoids software dependency. Automated MRI-supported methods are emerging but require validation against manual techniques. CRC-based adjustments for sphere sizes (7.86–37 mm) further reduce variability .

Methodological Best Practices

- Data Reporting : Include raw counts, reconstruction parameters, and CRC values in tables. Define all abbreviations (e.g., SBR, VOI) in footnotes .

- Contradiction Management : Use sensitivity analyses and transparently report limitations in the discussion section .

- Replication : Share protocols via supplementary materials and reference standardized projects like the Centiloid Process .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.